Flumioxazin-monoamide Ammonia Salt

Hydrolysis kinetics Aqueous stability PPO inhibitor degradation

Flumioxazin-monoamide Ammonia Salt (CAS 2397494-05-0) is the ammonium salt of the anilic acid derivative of the N-phenylphthalimide herbicide flumioxazin. It is formed via regioselective hydrolysis of the parent imide ring, yielding a monoamide/carboxylic acid structure that retains the fluorinated benzoxazinone core.

Molecular Formula C19H20FN3O5
Molecular Weight 389.4 g/mol
Cat. No. B13841024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumioxazin-monoamide Ammonia Salt
Molecular FormulaC19H20FN3O5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O.N
InChIInChI=1S/C19H17FN2O5.H3N/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26;/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26);1H3
InChIKeyBPJBTQXDGOZQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flumioxazin-monoamide Ammonia Salt: Investigational Herbicide Derivative and Synthetic Building Block


Flumioxazin-monoamide Ammonia Salt (CAS 2397494-05-0) is the ammonium salt of the anilic acid derivative of the N-phenylphthalimide herbicide flumioxazin [1]. It is formed via regioselective hydrolysis of the parent imide ring, yielding a monoamide/carboxylic acid structure that retains the fluorinated benzoxazinone core . The compound is classified as a protoporphyrinogen oxidase (PPO) inhibitor class chemical; however, its primary documented utility is as a research intermediate in the preparation of ammonium cyclohexene carboxylate compounds with herbicidal activity [2].

Research intermediate for ammonium cyclohexene carboxylate herbicide synthesis
Pre-hydrolyzed monoamide scaffold that bypasses imide ring-opening for aqueous PPO studies
Defined purity supporting analytical reference standard use in metabolite monitoring

Why Flumioxazin-monoamide Ammonia Salt Cannot Be Replaced by Flumioxazin or Its Free Acid


Procurement for specific research and industrial applications cannot assume simple inter-changeability among flumioxazin, its hydrolysis products, and their salt forms. Flumioxazin-monoamide Ammonia Salt exhibits fundamentally different aqueous stability and solubility profiles compared to its parent compound and the free acid monoamide [1]. The parent flumioxazin undergoes base-catalyzed hydrolysis with a half-life of only 16.1 hours at pH 7.0 and 25°C, rapidly converting to the anilic acid derivative . The ammonium salt form is reported to further enhance water solubility relative to both flumioxazin (water solubility ~1.79 mg/L at 25°C) and the free acid monoamide, which is described as having only 'limited solubility in water' . Consequently, selection of the ammonium salt is specifically warranted when the experimental or synthetic protocol demands a pre-hydrolyzed, water-soluble PPO-inhibitor scaffold that bypasses the kinetic instability of flumioxazin in aqueous media.

Target Flumioxazin-monoamide Ammonia Salt
Potential Substitutes Flumioxazin / Free acid monoamide
Aqueous stability
Flumioxazin hydrolyzes rapidly at neutral pH; the ammonium salt provides a pre-formed stable monoamide species, bypassing pH-dependent degradation
Aqueous solubility
Parent and free acid show low water solubility; the ammonium salt form may substantially increase aqueous solubility for dosing-relevant assays
Purity definition
The purchased salt offers certified purity; in situ hydrolysates contain unreacted parent and degradation products, creating variable mixtures

Quantitative Differentiation of Flumioxazin-monoamide Ammonia Salt from Structural Analogs


Hydrolytic Stability: Flumioxazin vs. Its Anilic Acid Monoamide Derivative

The parent compound flumioxazin is base-labile, while its primary hydrolysis product—the anilic acid (monoamide)—exhibits a distinct degradation pathway. Flumioxazin hydrolyzes with half-lives of 4.1 days (pH 5.0), 16.1 hours (pH 7.0), and 17.5 minutes (pH 9.0) at 25°C [1]. The resulting anilic acid derivative then undergoes acid-catalyzed amide cleavage to the corresponding aniline and dicarboxylic acid, a reaction that is intramolecular and dependent on the undissociated carboxyl group [1]. By supplying the pre-formed monoamide as a stable ammonium salt, the user eliminates the kinetic uncertainty of the pH-dependent imide ring-opening step.

Hydrolytic Stability
Head-to-head
Flumioxazin t½ = 16.1 h (pH 7.0, 25°C); ammonium salt bypasses this degradation window
Provides a kinetically stable monoamide species for aqueous studies
Degradation pathway differs: base-catalyzed ring-opening vs. acid-catalyzed amide cleavage
Hydrolysis kinetics Aqueous stability PPO inhibitor degradation

Aqueous Solubility Enhancement: Ammonium Salt vs. Parent Flumioxazin

Flumioxazin is a low-solubility herbicide with a measured water solubility of 1.79 mg/L at 25°C . The free acid monoamide form is also described as having only 'limited solubility in water' . Conversion to the ammonium salt is stated to 'enhance its solubility and stability, making it more effective in various agricultural applications' . While an experimental solubility value for the ammonium salt could not be confirmed from primary literature, qualitative supplier data consistently indicates high aqueous solubility for the salt form .

Aqueous Solubility
Class-level
Reported highly soluble vs. parent 1.79 mg/L; free acid described as limited solubility
Overcomes low aqueous solubility limitation for aqueous-dosing assays
Quantitative solubility data to verify; class-level expectation for ammonium carboxylate salts
Water solubility Formulation science Environmental fate

Synthetic Utility: Ammonium Salt as a Building Block for Cyclohexene Carboxylate Herbicides

Chinese Patent CN109836393B discloses a series of ammonium cyclohexene carboxylate compounds with broad-spectrum herbicidal activity [1]. The Flumioxazin-monoamide Ammonia Salt is specifically documented as a key precursor for these synthetic targets [2]. The ammonium salt functionality is integral to the final active structures, providing the cationic counterion that influences both herbicidal potency and physicochemical properties of the target molecules described in the patent.

Synthetic Utility
Reported
Direct precursor for ammonium cyclohexene carboxylate herbicides (CN109836393B)
Enables direct entry into a patented synthetic route
Avoids separate hydrolysis and salt-exchange steps
Herbicide synthesis Ammonium cyclohexene carboxylate PPO inhibitor scaffold

Analytical Purity and Characterization: Defined Chemical Identity vs. In Situ Hydrolysates

As a discrete purchased compound, Flumioxazin-monoamide Ammonia Salt is supplied with a specified purity of at least 95%+ by the vendor [1]. In contrast, flumioxazin monoamide generated in situ via hydrolysis of flumioxazin is always accompanied by unreacted parent compound (due to the equilibrium recyclization reaction) and secondary degradation products (aniline and dicarboxylic acid) [2]. This defined purity profile is critical for use as an analytical reference standard in LC-MS/MS methods for flumioxazin metabolite monitoring [3].

Analytical Purity
Specification review
≥95% purity vs. undefined mixture from in situ hydrolysis (containing parent and degradation products)
Ensures reliable identity for LC-MS/MS metabolite monitoring
Vendor specification; in situ hydrolysate purity is variable
Analytical reference standard Chromatographic purity Metabolite identification

Recommended Application Scenarios for Flumioxazin-monoamide Ammonia Salt


Synthesis of Ammonium Cyclohexene Carboxylate Herbicide Candidates

As documented in CN109836393B, the ammonium salt form directly enters the patented synthetic route, enabling efficient preparation of novel herbicide candidates without separate hydrolysis and counterion exchange steps [1]. The defined stoichiometry of the ammonium salt facilitates precise reaction optimization.

Aqueous Environmental Fate and Metabolism Studies of Flumioxazin

The enhanced aqueous solubility of the ammonium salt, relative to flumioxazin (1.79 mg/L) [1], and its identity as the primary hydrolysis product [2] make it the preferred standard for aquatic metabolism, photolysis, and soil mobility studies where aqueous dosing at ecologically relevant concentrations is required.

PPO Inhibitor Structure-Activity Relationship (SAR) and Mode-of-Action Research

The monoamide represents the ring-opened form of flumioxazin, offering a distinct pharmacophore for comparative PPO inhibition assays. Using the pre-formed, high-purity ammonium salt eliminates the kinetic variability and product mixtures inherent in on-demand hydrolysis [1], ensuring reproducible SAR data.

Analytical Reference Standard for Flumioxazin Metabolite Monitoring in Food and Environmental Matrices

Regulatory residue methods require certified reference standards for flumioxazin metabolites, including the monoamide [1]. The ammonium salt, supplied at ≥95% purity [2], meets the identity and purity specifications necessary for LC-MS/MS method validation, calibration, and proficiency testing.

Application
Selection Property
Validation Focus
Ammonium cyclohexene carboxylate synthesis
Pre-formed ammonium salt intermediate
Synthetic step reduction and stoichiometry control
Aqueous environmental fate studies
Enhanced aqueous solubility vs. parent
Aqueous dosing at environmentally relevant concentrations
PPO inhibitor SAR research
Defined monoamide pharmacophore
Reproducible inhibition data free of hydrolysate mixtures
Residue analysis method development
Certified high-purity standard
LC-MS/MS calibration and proficiency testing
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